molecular formula C22H23IN6O3S B13379675 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide

2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide

Cat. No.: B13379675
M. Wt: 578.4 g/mol
InChI Key: VNTBEYGZTTUMAE-BRJLIKDPSA-N
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Description

2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is a complex organic compound that features a triazole ring, an iodinated aniline moiety, and a benzylidene acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Iodinated Aniline Moiety: This step involves the reaction of the triazole intermediate with 4-iodoaniline under suitable conditions, such as in the presence of a base like potassium carbonate.

    Formation of the Benzylidene Acetohydrazide Group: This step involves the condensation of the triazole intermediate with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group and the hydroxyl group on the benzylidene moiety.

    Reduction: Reduction reactions can target the triazole ring and the nitro group on the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the allyl and hydroxyl groups.

    Reduction: Reduced forms of the triazole ring and nitro group.

    Substitution: Various substituted derivatives of the iodinated aniline moiety.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, particularly against certain types of cancer cells.

    Drug Development: It is being explored as a potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide involves its interaction with various molecular targets. The triazole ring and the iodinated aniline moiety are key functional groups that interact with biological macromolecules, leading to enzyme inhibition and disruption of cellular processes. The benzylidene acetohydrazide group also plays a role in the compound’s biological activity by facilitating binding to specific receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide
  • **2-({4-allyl-5-[(4-bromoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide

Uniqueness

The presence of the iodinated aniline moiety makes 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide unique compared to its chloro and bromo analogs. The iodine atom imparts distinct electronic and steric properties, which can influence the compound’s reactivity and biological activity. Additionally, the combination of the triazole ring and the benzylidene acetohydrazide group provides a unique scaffold for further functionalization and optimization in drug development.

Properties

Molecular Formula

C22H23IN6O3S

Molecular Weight

578.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23IN6O3S/c1-3-11-29-19(13-24-17-9-7-16(23)8-10-17)26-28-22(29)33-14-20(30)27-25-12-15-5-4-6-18(32-2)21(15)31/h3-10,12,24,31H,1,11,13-14H2,2H3,(H,27,30)/b25-12+

InChI Key

VNTBEYGZTTUMAE-BRJLIKDPSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I

Origin of Product

United States

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